

Application Note: A High-Throughput Chromogenic Assay for Measuring Aminopeptidase P Activity

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Compound of Interest

Compound Name: *Lys(Abz)-Pro-Pro-pNA*

Cat. No.: *B1447229*

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Introduction

Aminopeptidase P (APP), a metalloenzyme, plays a crucial role in the regulation of various physiological processes through its specific cleavage of the N-terminal amino acid from peptides where the penultimate residue is proline. This enzymatic activity is vital in the metabolism of bioactive peptides, including bradykinin and substance P. Consequently, the modulation of APP activity is a significant area of interest in drug discovery and development for conditions ranging from inflammation to cardiovascular diseases. The synthetic peptide, **Lys(Abz)-Pro-Pro-pNA**, serves as an excellent chromogenic substrate for the continuous monitoring of APP activity. Enzymatic cleavage of this substrate liberates p-nitroaniline (pNA), a yellow chromophore that can be readily quantified by measuring the increase in absorbance at approximately 405 nm. This application note describes a robust and high-throughput-compatible experimental setup for measuring the release of pNA from **Lys(Abz)-Pro-Pro-pNA**, providing a reliable method for screening potential APP inhibitors and activators.

Experimental Principles

The assay is based on the enzymatic hydrolysis of the amide bond between the proline and the p-nitroaniline moiety in the **Lys(Abz)-Pro-Pro-pNA** substrate by aminopeptidase P. The release of free pNA results in a measurable increase in light absorbance in the visible spectrum. The rate of this absorbance change is directly proportional to the enzymatic activity under the specified assay conditions.

Experimental Protocols

Materials and Reagents

- Substrate: **H-Lys(Abz)-Pro-Pro-pNA**
- Enzyme: Purified Aminopeptidase P (e.g., from E. coli or rat)
- Buffer: 50 mM Tris-HCl, pH 7.5
- Activator (optional): Manganese(II) chloride (MnCl_2)
- Inhibitor (for control): Ethylenediaminetetraacetic acid (EDTA) or 1,10-Phenanthroline
- Solvent: Dimethyl sulfoxide (DMSO)
- Microplate: 96-well, clear, flat-bottom
- Instrumentation: Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature.

Preparation of Reagents

- Substrate Stock Solution (10 mM): Dissolve **H-Lys(Abz)-Pro-Pro-pNA** in DMSO to a final concentration of 10 mM.^[1] Store at -20°C .
- Assay Buffer: Prepare a 50 mM Tris-HCl solution and adjust the pH to 7.5 at the desired assay temperature.
- Enzyme Working Solution: Dilute the purified aminopeptidase P in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but can be guided by the enzyme's specific activity and the desired reaction rate.
- Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentrations. It is recommended to test a range of substrate concentrations (e.g., 10 μM to 200 μM) to determine the optimal concentration for the specific experimental conditions.

- Activator/Inhibitor Solutions: Prepare stock solutions of MnCl_2 (e.g., 10 mM) and EDTA or 1,10-phenanthroline (e.g., 100 mM) in deionized water.

Assay Procedure

- Assay Plate Preparation: To each well of a 96-well microplate, add the components in the following order:
 - Assay Buffer
 - Activator or Inhibitor solution (if applicable)
 - Enzyme Working Solution
- Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.
- Reaction Initiation: Initiate the enzymatic reaction by adding the Substrate Working Solution to each well.
- Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader. [2] Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.[2]

Data Analysis

- Calculate the Rate of Reaction: Determine the initial velocity (V_0) of the reaction by plotting absorbance versus time. The rate is the slope of the linear portion of this curve ($\Delta A/\text{min}$).
- Convert Absorbance to Molar Concentration: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of pNA release in molar concentration per minute. The formula is:
 - $\text{Rate (M/min)} = (\Delta A/\text{min}) / (\epsilon \times l)$
 - Where:
 - $\Delta A/\text{min}$ is the rate of absorbance change per minute.

- ϵ is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 9,960 $\text{M}^{-1}\text{cm}^{-1}$).[\[3\]](#)[\[4\]](#)
- l is the path length of the light through the sample in cm (this is dependent on the volume in the well and the microplate specifications).

Data Presentation

Parameter	Recommended Value/Range	Notes
Substrate	H-Lys(Abz)-Pro-Pro-pNA	A chromogenic substrate for aminopeptidase P.
Enzyme	Aminopeptidase P	The enzyme being assayed.
Wavelength for Detection	405 nm	The absorbance maximum for p-nitroaniline under typical assay conditions. [2]
Assay Buffer	50 mM Tris-HCl, pH 7.5	A common buffer system for this type of assay. HEPES buffer can also be used.
Substrate Concentration	10 - 200 μ M	The optimal concentration should be determined empirically. Starting with a concentration near the K_m is recommended if known.
Enzyme Concentration	To be determined empirically	Should be sufficient to provide a linear rate of pNA release over the measurement period.
Assay Temperature	37°C	Can be adjusted based on the specific enzyme's optimal temperature. [2]
Assay Volume	100 - 200 μ L	A typical volume for a 96-well microplate assay. [2]
Molar Extinction Coefficient (ϵ) of pNA	9,960 $M^{-1}cm^{-1}$ at 405 nm	This value is used to calculate the concentration of pNA released. [3] [4] Note that this can be dependent on the solution composition.
Activator	Mn^{2+} (e.g., 5 μ M)	Aminopeptidase P is a metalloenzyme and its activity

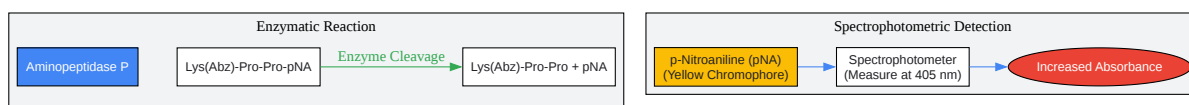
can be enhanced by divalent cations like Mn^{2+} .[\[5\]](#)

Inhibitors

EDTA, 1,10-phenanthroline,
Apstatin

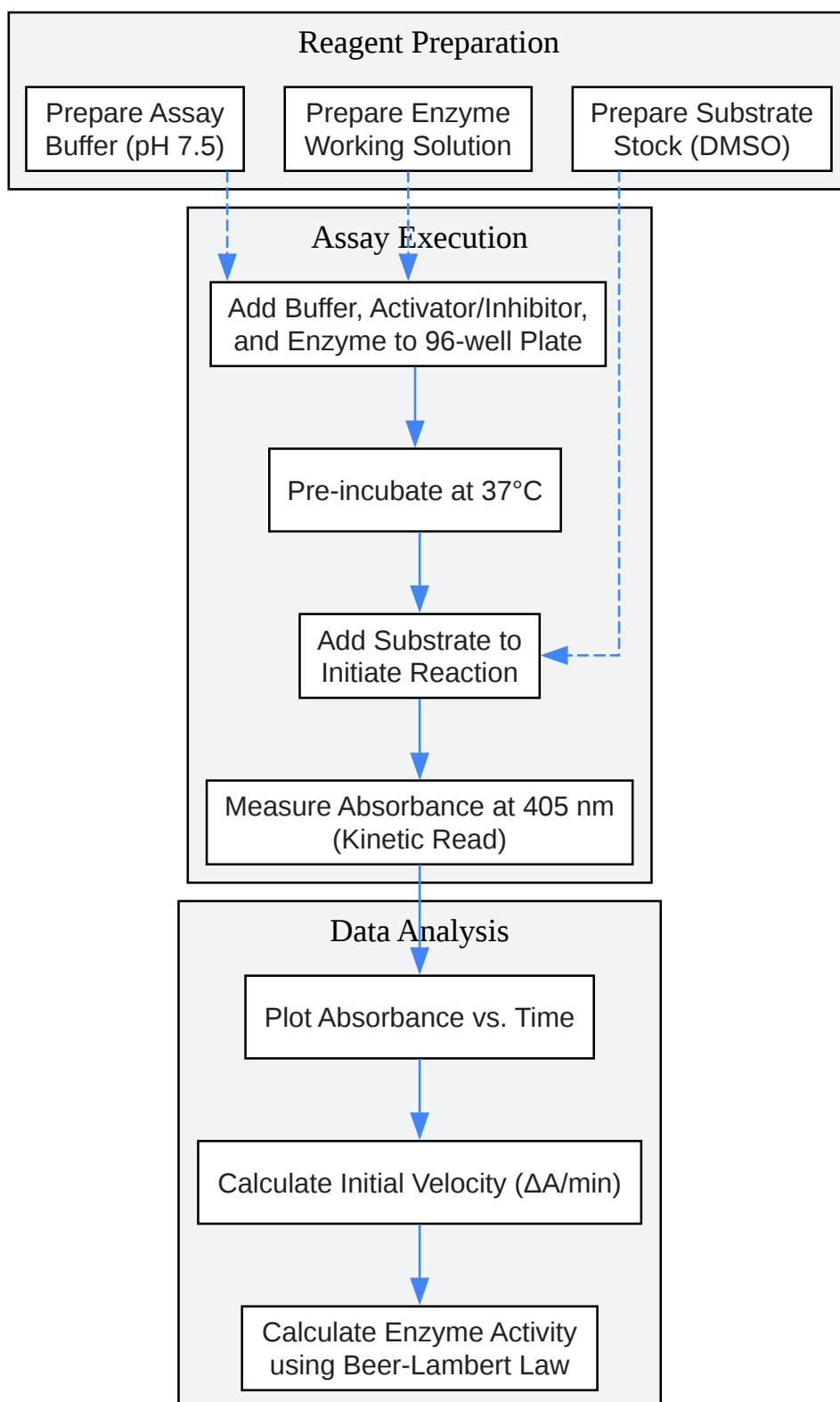
Metal chelators like EDTA and 1,10-phenanthroline will inhibit the enzyme. Apstatin is a known potent inhibitor.[\[6\]](#)

Mandatory Visualization



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Caption: Enzymatic cleavage of **Lys(Abz)-Pro-Pro-pNA** and detection of pNA.



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Caption: Experimental workflow for the aminopeptidase P assay.

References

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